molecular formula C28H42N10 B14203560 4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] CAS No. 908140-93-2

4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]

Cat. No.: B14203560
CAS No.: 908140-93-2
M. Wt: 518.7 g/mol
InChI Key: TVHYVPBPGBLKKD-UHFFFAOYSA-N
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Description

4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is a complex organic compound characterized by its unique structure, which includes a piperazine core linked to pyrimidine rings substituted with pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 2,6-dichloropyrimidine in the presence of a base, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Piperazine-1,4-diyl)dianiline
  • 2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]
  • 1,4-Bis(acryloyl)piperazine

Uniqueness

4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

908140-93-2

Molecular Formula

C28H42N10

Molecular Weight

518.7 g/mol

IUPAC Name

4-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2,6-dipyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C28H42N10/c1-2-10-33(9-1)23-21-25(31-27(29-23)37-13-5-6-14-37)35-17-19-36(20-18-35)26-22-24(34-11-3-4-12-34)30-28(32-26)38-15-7-8-16-38/h21-22H,1-20H2

InChI Key

TVHYVPBPGBLKKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7

Origin of Product

United States

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